molecular formula C21H44NO5P B11936609 1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate (ammonium salt)

1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate (ammonium salt)

Cat. No.: B11936609
M. Wt: 421.6 g/mol
InChI Key: OQYRMQWRTNWOER-WBIWQBECSA-N
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Description

1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate (ammonium salt) is a bioactive lipid derived from membrane phospholipids. It is a type of lysophosphatidic acid, which is known for its role in various cellular processes, including signaling pathways related to inflammation, cancer, and neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate (ammonium salt) typically involves the esterification of glycerol with 9Z-octadecenyl phosphate. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate (ammonium salt) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Significance

Cyclic phosphatidic acid is a naturally occurring analog of lysophosphatidic acid (LPA) and is involved in several biological processes. Its effects are mediated through G protein-coupled receptors, leading to diverse cellular responses. Notably, cPA exhibits different effects compared to LPA, despite activating similar receptor populations.

Cancer Research

Cyclic phosphatidic acid has shown promise in cancer research, particularly in the regulation of tumor cell behavior. Studies indicate that cPA can inhibit tumor invasion and metastasis, making it a potential therapeutic agent for cancer treatment.

  • Mechanism of Action : cPA induces anti-mitogenic effects and regulates the cell cycle, which may contribute to its ability to suppress tumor growth.
  • Case Study : A study published in the International Journal of Cancer demonstrated that cPA significantly inhibited the invasion of cancer cells in vitro, suggesting its potential as an anti-cancer agent .

Neurobiology

In neurobiology, cyclic phosphatidic acid has been implicated in neuronal differentiation and survival. It exhibits neurotrophic-like actions that can influence neuronal health and function.

  • Neuroprotective Effects : cPA has been shown to promote neuronal survival under stress conditions, highlighting its potential role in neurodegenerative diseases.
  • Case Study : Research published in Journal of Neurochemistry found that cPA elicited neurotrophin-like actions in embryonic hippocampal neurons, supporting its role in neuronal development and maintenance .

Cellular Signaling

Cyclic phosphatidic acid plays a crucial role in cellular signaling pathways, influencing various physiological processes such as cell migration, proliferation, and apoptosis.

  • Signal Transduction : cPA activates specific signaling pathways that can lead to changes in cellular behavior.
  • Research Findings : Studies have indicated that cPA can induce stress fiber formation and alter cytoskeletal dynamics, which are critical for cell motility and shape .

Data Table: Summary of Applications

Application AreaKey FindingsReferences
Cancer ResearchInhibits tumor invasion and metastasisMukai et al., 1999
NeurobiologyPromotes neuronal survival and differentiationFujiwara et al., 2003
Cellular SignalingInfluences cell migration and proliferationVarious studies

Mechanism of Action

The mechanism of action of 1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate (ammonium salt) involves its interaction with specific receptors on the cell surface, such as lysophosphatidic acid receptors. These interactions trigger intracellular signaling cascades that regulate various cellular processes, including cell proliferation, migration, and survival. The compound’s effects are mediated through pathways such as the PI3K/Akt and MAPK/ERK pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate (ammonium salt) is unique due to its cyclic phosphate group, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific signaling pathways and exhibit unique reactivity compared to other lysophosphatidic acids .

Biological Activity

1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate (ammonium salt) is a phospholipid derivative that plays a critical role in various biological processes. Its unique structure, featuring an unsaturated fatty acid chain and a cyclic phosphate group, contributes to its biological activity, particularly in cell signaling and membrane dynamics. This article explores the compound's biological activity, mechanisms of action, and potential applications based on diverse research findings.

  • Chemical Name : 1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate (ammonium salt)
  • CAS Number : 799268-69-2
  • Molecular Formula : C21H41NO5P
  • Molecular Weight : 421.55 g/mol

The biological activity of 1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate is primarily attributed to its incorporation into cellular membranes. This incorporation influences membrane fluidity and facilitates interactions with membrane proteins and receptors. The compound acts as a precursor for bioactive lipids involved in various signaling pathways, modulating cellular responses to external stimuli.

Cellular Signaling

Research indicates that this compound is involved in significant signaling pathways:

  • Cell Proliferation : It has been shown to promote cell growth and proliferation by activating specific receptors on the cell surface.
  • Inflammatory Response : The compound may play a role in mediating inflammatory responses, potentially offering therapeutic avenues for inflammatory diseases.

Case Studies and Research Findings

Several studies highlight the biological implications of 1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate:

  • Cell Membrane Dynamics :
    • A study demonstrated that the incorporation of this cyclic phosphate into liposomal formulations enhanced membrane fusion efficiency with target cells, indicating its potential as a drug delivery vehicle .
  • Therapeutic Applications :
    • Research has explored its use in treating cancer and inflammatory conditions, suggesting that it may modulate immune responses effectively .
  • Lipid Interaction Studies :
    • Investigations into lipid interactions have shown that this compound alters the biophysical properties of membranes, which can influence protein function and cellular signaling pathways .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphateStructureModulates cell signaling; enhances membrane fusion
1-O-octadecenyl-sn-glycero-3-phosphateSimilar to above but linearLess effective in membrane fusion; primarily involved in cell signaling
LysophosphatidylcholineContains a single fatty acid chainInvolved in inflammation; less specific than cyclic phosphates

Applications in Research and Industry

1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate is utilized in various fields:

  • Drug Delivery Systems : Its ability to facilitate membrane fusion makes it an attractive candidate for liposomal formulations aimed at targeted drug delivery.
  • Biochemical Research : It serves as a model compound for studying lipid interactions and membrane dynamics.

Properties

Molecular Formula

C21H44NO5P

Molecular Weight

421.6 g/mol

IUPAC Name

azanium;(4R)-4-[[(Z)-octadec-9-enoxy]methyl]-2-oxido-1,3,2λ5-dioxaphospholane 2-oxide

InChI

InChI=1S/C21H41O5P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-19-21-20-25-27(22,23)26-21;/h9-10,21H,2-8,11-20H2,1H3,(H,22,23);1H3/b10-9-;/t21-;/m1./s1

InChI Key

OQYRMQWRTNWOER-WBIWQBECSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOC[C@@H]1COP(=O)(O1)[O-].[NH4+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCC1COP(=O)(O1)[O-].[NH4+]

Origin of Product

United States

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